![molecular formula C23H26N2O6 B2365583 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide CAS No. 851404-01-8](/img/structure/B2365583.png)
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide” is a novel chemical compound that has gained much attention from researchers due to its unique properties and potential applications in various fields of research and industry1. It is also known as IQ-11.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it is known that 4-hydroxy-2-quinolones, which are structurally similar to the compound , have been synthesized and their synthetic analogs have been studied2.Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the search results. However, it is known that quinolin-2,4-dione, a structurally similar compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety2.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not explicitly mentioned in the search results. However, it is known that 4-hydroxy-2(1H)-quinolinones react with excessive bromine in acetic acid to afford N-(5-bromo-2-methoxybenzyl)-2-(bromomethyl)-7,8-dimethoxy-5-oxo-2,5-dihydro-1H-oxazolo[3,2-a]quinoline-4-carboxamide2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, it is known that the molecular weight of this compound is 478.2861.科学的研究の応用
Structural and Chemical Properties
The study of different spatial orientations of amide derivatives, including those related to the specified compound, provides insights into the structural aspects of these molecules. For instance, amides with a tweezer-like geometry can form self-assemblies through weak interactions, leading to channel-like structures. The structural variations, including concave and S-shaped geometries in different salts, highlight the diverse molecular conformations achievable with amide derivatives (Kalita & Baruah, 2010). Similarly, the inclusion compounds and salts of isoquinoline derivatives reveal the potential of these compounds in forming gels and crystalline solids, which could be leveraged in material science and drug delivery systems (Karmakar et al., 2007).
Synthesis and Reactivity
The synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides demonstrates the chemical reactivity and potential for creating a variety of compounds with therapeutic relevance. The Passerini three-component reaction offers a straightforward method for synthesizing these derivatives, potentially useful in medicinal chemistry (Taran et al., 2014). Moreover, the ability of quinoline derivatives to form co-crystals with aromatic diols suggests applications in the development of novel pharmaceutical formulations (Karmakar et al., 2009).
Potential Therapeutic Applications
Several studies on related compounds have shown potential therapeutic applications. For example, anilidoquinoline derivatives have demonstrated antiviral and antiapoptotic effects in vitro and in animal models, suggesting potential for treating viral infections such as Japanese encephalitis (Ghosh et al., 2008). Additionally, 2-(quinolin-4-yloxy)acetamides have been identified as potent inhibitors of Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Pissinate et al., 2016).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results.
将来の方向性
The future directions for the research and development of this compound are not explicitly mentioned in the search results. However, given its unique properties and potential applications, it is likely that this compound will continue to be a subject of interest in various fields of research and industry1.
特性
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-28-17-7-8-19(30-3)22-16(17)13-15(23(27)25-22)9-10-24-21(26)12-14-5-6-18(29-2)20(11-14)31-4/h5-8,11,13H,9-10,12H2,1-4H3,(H,24,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKUIPUCCHJOHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

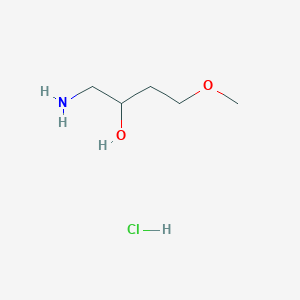
![2,6-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2365501.png)
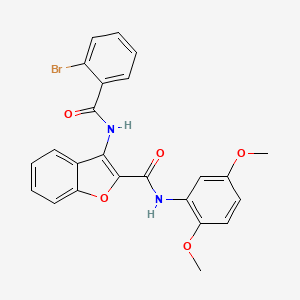
![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2365503.png)
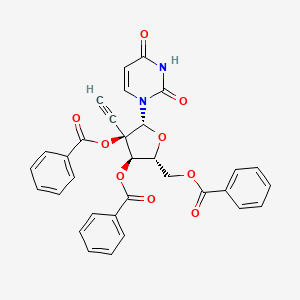
![ethyl 2-[[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]-2-phenylacetate](/img/structure/B2365508.png)

![N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2365511.png)
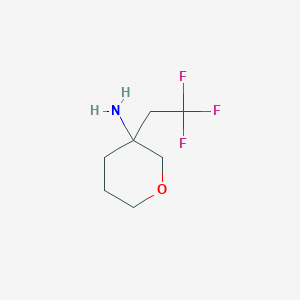
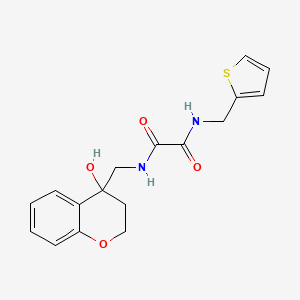
![6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2365516.png)
![N-(3,4-dimethoxyphenethyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2365517.png)
![benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2365521.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2365523.png)